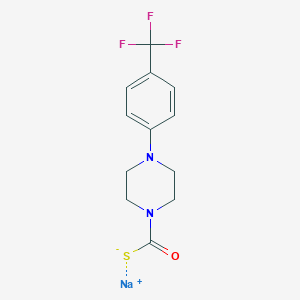
Antibacterial agent 167
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 167 is a compound identified as an inhibitor of pathogenic bacterial carbonic anhydrases. It effectively inhibits the growth of Neisseria gonorrhea strains at concentrations between 16 to 64 µg/mL . This compound is part of a broader class of antibacterial agents that target specific bacterial enzymes, making it a promising candidate for treating bacterial infections.
Vorbereitungsmethoden
The preparation of Antibacterial agent 167 involves synthetic routes that typically include the use of organic solvents and reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Antibacterial agent 167 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 167 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by Neisseria gonorrhea.
Industry: Utilized in the development of new antibacterial formulations and products.
Wirkmechanismus
The mechanism of action of Antibacterial agent 167 involves the inhibition of bacterial carbonic anhydrases, which are enzymes critical for the survival and growth of bacteria. By inhibiting these enzymes, the compound disrupts the bacterial metabolic processes, leading to the inhibition of bacterial growth and proliferation. The molecular targets include the active sites of carbonic anhydrases, and the pathways involved are related to the enzyme’s role in maintaining pH balance and ion transport within bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 167 is unique in its specific inhibition of bacterial carbonic anhydrases, which sets it apart from other antibacterial agents that target different bacterial enzymes or structures. Similar compounds include:
Sulfonamides: Inhibit bacterial dihydropteroate synthetase.
Beta-lactams: Inhibit bacterial cell wall synthesis.
Quinolones: Inhibit bacterial DNA gyrase and topoisomerase IV.
Compared to these compounds, this compound offers a novel mechanism of action, making it a valuable addition to the arsenal of antibacterial agents .
Eigenschaften
Molekularformel |
C12H12F3N2NaOS |
|---|---|
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
sodium;4-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioate |
InChI |
InChI=1S/C12H13F3N2OS.Na/c13-12(14,15)9-1-3-10(4-2-9)16-5-7-17(8-6-16)11(18)19;/h1-4H,5-8H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
OPBYPLLCHQENHU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


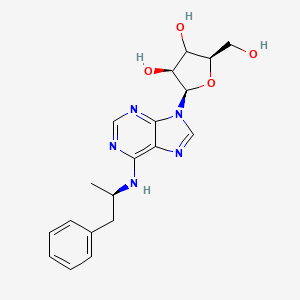
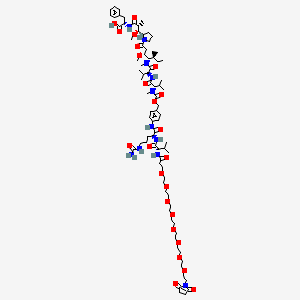
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)


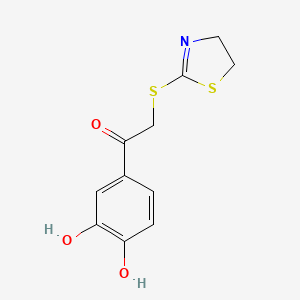
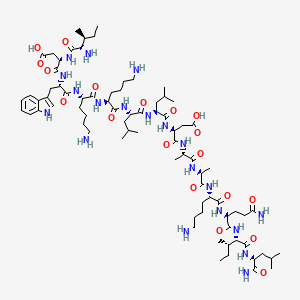

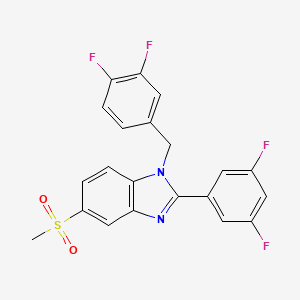
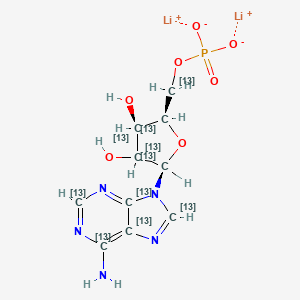
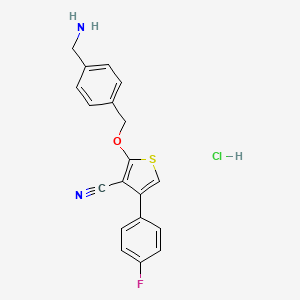
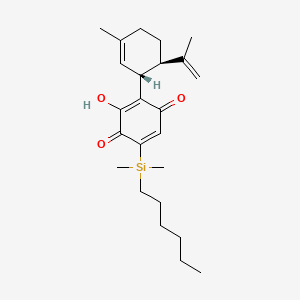
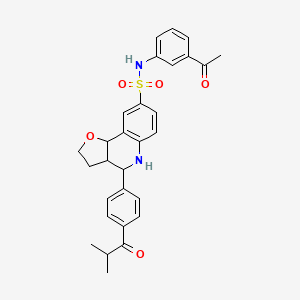
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
